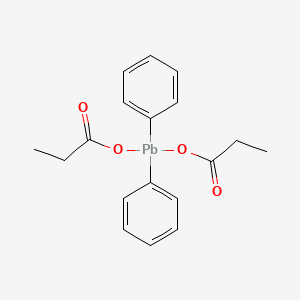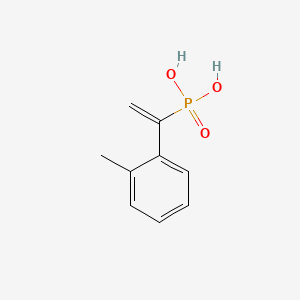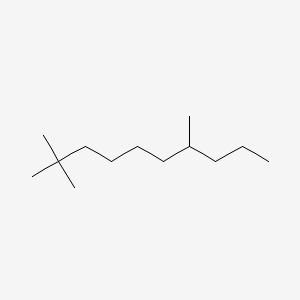
2,2,7-Trimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon that consists of a decane backbone with three methyl groups attached at the 2nd and 7th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,7-Trimethyldecane, like other alkanes, primarily undergoes reactions such as combustion and halogenation. Combustion of this compound in the presence of oxygen produces carbon dioxide and water, releasing energy in the form of heat.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves halogens like chlorine or bromine in the presence of UV light or heat to initiate the reaction.
Major Products Formed:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated derivatives depending on the reaction conditions and the halogen used.
Scientific Research Applications
2,2,7-Trimethyldecane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,7-Trimethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic substances, making it useful in various industrial applications .
Comparison with Similar Compounds
- 2,3,7-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,6,7-Trimethyldecane
Comparison: While these compounds share a similar decane backbone with multiple methyl groups, their unique substitution patterns result in different physical and chemical properties. For example, the position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound. 2,2,7-Trimethyldecane is unique due to its specific substitution pattern, which can affect its interactions and applications in various fields .
Properties
CAS No. |
62237-99-4 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,2,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
WABCXPNFLLYYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


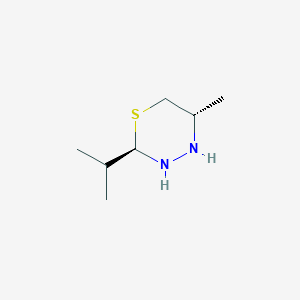
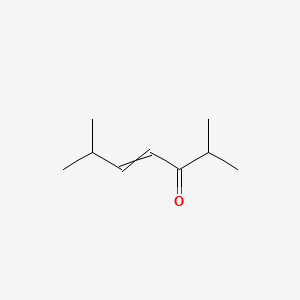
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)

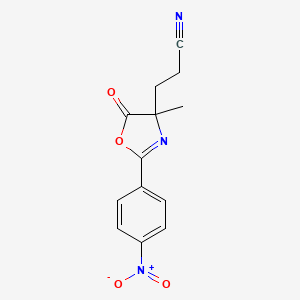

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
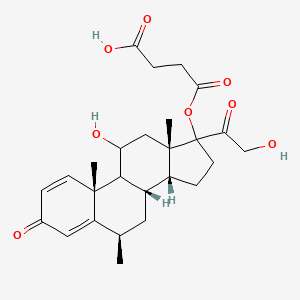
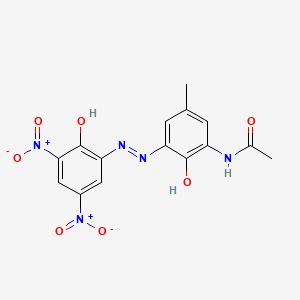
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
